molecular formula C9H8F4S B14058211 1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene

1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene

Cat. No.: B14058211
M. Wt: 224.22 g/mol
InChI Key: BZQCFCGJWQDFAY-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene: is an organic compound characterized by the presence of fluorine and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of specific reagents and catalysts to achieve the desired substitution on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The compound can participate in substitution reactions where one or more substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzene ring.

Scientific Research Applications

Chemistry: 1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene is used as a building block in organic synthesis. Its unique functional groups make it valuable for creating more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. The presence of fluorine and trifluoromethylthio groups can enhance the compound’s metabolic stability and bioavailability.

Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethylthio groups can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

    1,5-Dimethyl-2-fluorobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.

    1,5-Dimethyl-4-(trifluoromethylthio)benzene: Lacks the fluorine atom, which can affect its chemical behavior and applications.

    2-Fluoro-4-(trifluoromethylthio)benzene: Lacks the dimethyl groups, leading to variations in its physical and chemical properties.

Uniqueness: 1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene is unique due to the combination of fluorine and trifluoromethylthio groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene is an aromatic compound notable for its unique molecular structure, which includes two methyl groups, a fluorine atom, and a trifluoromethylthio group attached to a benzene ring. Its molecular formula is C9H8F4SC_9H_8F_4S with a molecular weight of approximately 224.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

The biological activity of this compound can be attributed to its lipophilic nature, which facilitates cell membrane penetration. This property allows the compound to interact with enzymes and receptors within biological systems, potentially influencing cellular signaling pathways and modulating enzyme activities or receptor functions.

Research Findings

Studies have indicated that this compound exhibits significant activity against various biological targets:

  • Antimicrobial Activity : Research has shown that compounds similar to this compound possess antimicrobial properties. For instance, fluoro and trifluoromethyl-substituted derivatives have been tested against Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL .
  • Cellular Interactions : The compound's ability to form hydrogen bonds and engage in van der Waals interactions enhances its potential as a ligand in biochemical assays. It has been suggested that it may influence cellular signaling pathways by modulating specific enzymatic activities.

Case Studies

  • Antibacterial Efficacy : A study evaluating the antibacterial efficacy of various fluoro-substituted compounds found that certain derivatives exhibited bactericidal activity comparable to vancomycin. Specifically, compounds with structural similarities to this compound showed significant reductions in bacterial counts at high concentrations .
  • Selectivity Index Evaluation : In vitro assays determined the selectivity index (SI) of several active compounds derived from similar structures. Compounds with an SI greater than 10 were considered promising for further development, indicating their specificity toward bacterial cells over host cells .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally related to this compound:

Compound NameMolecular FormulaUnique Features
1,3-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzeneC9H8F4SDifferent substitution pattern on the benzene ring
1-Fluoro-4-(trifluoromethylthio)benzeneC8H6F3SLacks additional methyl substituents
1-Bromo-4-(trifluoromethylthio)benzeneC8H6BrF3SContains a bromine atom instead of fluorine

These compounds differ primarily in their substitution patterns and halogen content, affecting their reactivity and potential applications in medicinal chemistry.

Properties

Molecular Formula

C9H8F4S

Molecular Weight

224.22 g/mol

IUPAC Name

1-fluoro-2,4-dimethyl-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F4S/c1-5-3-6(2)8(4-7(5)10)14-9(11,12)13/h3-4H,1-2H3

InChI Key

BZQCFCGJWQDFAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)SC(F)(F)F)C

Origin of Product

United States

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